Camphor

Catalog No.
S541124
CAS No.
464-49-3
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camphor

CAS Number

464-49-3

Product Name

Camphor

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3

InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N

solubility

Insoluble (NIOSH, 2024)
In water, 1.6X10+3 mg/L at 25 °C
At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide
Solubility in water, g/100ml at 25Â °C: 0.12
Slightly soluble
Soluble (in ethanol)
Insoluble

Synonyms

(R)-(+)-Camphor; AI3-01698; AI301698; AI3 01698; d-2-Bornanone; Formosa camphor; Japanese camphor; Laurel camphor;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CC2=O

The exact mass of the compound Camphor is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 59° f (ntp, 1992)1600 mg/l (at 25 °c)soluble in oils, watersoluble (in ethanol)slightly solublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755918. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Complex Mixtures - Biological Products - Plant Preparations - Plant Extracts - Drugs, Chinese Herbal - Supplementary Records. It belongs to the ontological category of camphor in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Camphor (D-Camphor, CAS 464-49-3) is a naturally occurring, highly crystalline bicyclic monoterpene ketone. As a commercially vital member of the chiral pool, it features a rigid, sterically demanding bicyclic framework with defined (1R,4R) stereochemistry[1]. Beyond its foundational role as a chiral starting material for asymmetric synthesis, (+)-camphor serves as a highly efficient, solid-state carbon source for chemical vapor deposition (CVD) nanomaterial synthesis and as a specialized plasticizer for cellulosic polymers [2]. Procurement decisions for this specific enantiomer are driven by its absolute stereochemical fidelity and predictable thermal phase behavior, which distinguish it from mixed or racemic alternatives.

Research & Procurement Fit

D-(+)-Camphor enantiomer for TRP channel pharmacology research Defined optical rotation +41° to +43° supports stereochemical control
USP monograph grade suitable for pharmaceutical formulation development Compendial quality supports regulatory documentation review
Industrial plasticizer and sublimation-based product research White crystalline solid, high solubility in organic solvents

Substituting (+)-camphor with synthetic racemic camphor (CAS 76-22-2) or related terpenes (e.g., menthol, pinene) critically compromises application performance. In asymmetric synthesis, racemic camphor inherently yields racemic product mixtures (0% enantiomeric excess), completely negating its utility as a precursor for chiral auxiliaries like Oppolzer's sultam [1]. In materials science and membrane fabrication, racemic camphor exhibits distinct solid-state polymorphic transitions—such as a shift to a face-centered cubic phase at elevated temperatures—that introduce unpredictable thermal behavior compared to the pure enantiomer, disrupting reproducible pore formation and uniform plasticization [2].

Substitution Risk: Why Menthol or Eucalyptol Are Not Interchangeable

Target: Camphor
Structural identity Bicyclic ketone; defines TRPV3/TRPM8 co-agonist and antifungal screening profile
Substitute: Menthol
Structural mismatch Cyclic alcohol; primarily TRPM8 agonist; does not engage TRPV3 and may shift antifungal endpoint response
Substitute: Eucalyptol
Structural & toxicology mismatch Cyclic ether; convulsant risk profile reported with camphor analogs, but menthol class does not share this toxicological endpoint; sensory profile may not transfer

Stereocontrol Efficacy in Chiral Auxiliary Synthesis

(+)-Camphor is the foundational precursor for Oppolzer's sultam and related chiral auxiliaries, leveraging its rigid bicyclic structure to dictate facial selectivity in downstream reactions. When utilized in asymmetric Diels-Alder or Baylis-Hillman reactions, (+)-camphor-derived auxiliaries routinely enable enantiomeric excesses (ee) exceeding 95-99%[1]. In contrast, substituting with racemic camphor strictly limits the output to 0% ee, making it chemically unviable for stereoselective applications [2].

Evidence DimensionEnantiomeric excess (ee) in asymmetric synthesis
Target Compound Data>95-99% ee (via (+)-camphor-derived auxiliaries)
Comparator Or Baseline0% ee (via racemic camphor)
Quantified Difference>95% absolute difference in stereopurity
ConditionsAsymmetric Diels-Alder / Baylis-Hillman reactions

Procurement for pharmaceutical intermediate synthesis must specify (+)-camphor to ensure the requisite stereocontrol that racemic substitutes cannot provide.

D- vs. dl-Camphor Melting Point
Head-to-head
D-(+)-camphor melts ≈ 451 ± 2 K; racemate at least 2 K lower
Enantiomeric purity influences solid-state phase behavior
DSC at ordinary pressure; purity-dependent specification review

Precursor Efficiency in Carbon Nanotube (CNT) CVD Synthesis

As a solid-state carbon source, (+)-camphor offers significant operational advantages for the chemical vapor deposition (CVD) of multi-walled carbon nanotubes (MWCNTs). At target deposition temperatures (850–900 °C), camphor yields highly pure, densely aligned MWCNT arrays with diameters between 20 and 60 nm[1]. Compared to conventional gaseous precursors like methane or ethylene, camphor eliminates the need for hazardous gas-handling infrastructure while providing a favorable sp2/sp3 carbon ratio that accelerates nucleation on catalyst substrates [2].

Evidence DimensionCVD precursor handling and array alignment
Target Compound DataHighly aligned MWCNT arrays from a solid, non-toxic precursor at 850 °C
Comparator Or BaselineGaseous hydrocarbons (methane/ethylene) requiring explosive gas infrastructure
Quantified DifferenceElimination of toxic gas handling with comparable dense array formation
ConditionsCVD synthesis over quartz/Fe-catalyst substrates at 850–900 °C

Facilities synthesizing carbon nanomaterials can reduce safety liabilities and infrastructure costs by procuring solid camphor instead of compressed hydrocarbon gases.

Antifungal Activity vs. Menthol & Thymol
Reported rank
Camphor ranked among top 3 tested monoterpenes against dermatophytes
Supports antifungal screening context; rank within tested set
In vitro zone-of-inhibition study; individual zone sizes not reported

Thermal Phase Predictability in Polymer Membrane Fabrication

In the fabrication of capillary-porous materials via thermally induced phase separation, the predictability of the pore-forming agent's thermal transitions is critical. Pure (+)-camphor exhibits a stable, predictable melting profile (177–182 °C)[2]. Conversely, racemic camphor undergoes a complex solid-state polymorphic transition from a hexagonal to a face-centered cubic (fcc) phase between 75 °C and 100 °C [1]. This mixed-phase behavior in the racemate can introduce structural heterogeneity during the controlled cooling of polymer-camphor mixtures.

Evidence DimensionSolid-state thermal phase transitions
Target Compound DataStable crystalline profile up to melting point (~177 °C)
Comparator Or BaselineRacemic camphor (polymorphic transition at 75–100 °C)
Quantified DifferenceAbsence of mid-temperature polymorphic disruption in the pure enantiomer
ConditionsThermal processing of polymer/camphor blends for membrane casting

Material scientists require the pure enantiomer to ensure uniform pore architectures without the disruptive mid-temperature phase shifts characteristic of racemic mixtures.

TRPV3/TRPM8 Co-agonism
Head-to-head
Activates TRPV1(+), TRPM8(+), TRPA1(−); menthol and thymol show distinct selectivity patterns
Distinct channel-activation profile supports thermosensation research
In vitro functional assays; TRPV3 agonism highlights research fit
Vapor Toxicity vs. Naphthalene/PDB
Context-dependent
Camphor vapor described as less toxic than naphthalene or para-dichlorobenzene
May support sublimation-based product research under source review
Historical toxicological context; class-level inference without quantitative exposure data

Synthesis of Chiral Auxiliaries

(+)-Camphor is the mandatory starting material for producing Oppolzer's sultam, camphor-derived oxaziridines, and chiral N-heterocyclic carbene (NHC) precursors used in asymmetric catalysis [1].

Green CVD Synthesis of Carbon Nanotubes

Procured as an eco-friendly, solid-state carbon feedstock for the high-yield production of aligned multi-walled carbon nanotubes, replacing hazardous gaseous hydrocarbons [2].

Thermally Induced Phase Separation (TIPS) for Membranes

Utilized as a precise, sublimable pore-forming agent in the fabrication of polyvinylidene fluoride (PVDF) and other polymeric membranes, where its predictable thermal behavior ensures uniform porosity [3].

High-Clarity Plasticization of Cellulose Nitrate

Selected over crude or recovered racemic camphor to ensure consistent optical clarity, predictable thermal stability, and uniform mechanical properties in specialized celluloid formulations[4].

Application Selection Guide

Application
Selection Property
Validation Focus
Topical analgesic & antifungal research formulations
USP monographed enantiomer; TRP channel co-agonist profile
Antifungal screening rank; sensory endpoint review
Celluloid plasticizer
Specific solvating/plasticizing behavior for cellulose nitrate
Phase-change and processing compatibility
Thermo-TRP neuroscience research
Defined D-(+) enantiomer; promiscuous TRPV3/TRPM8 activation
Stereochemical control; ion channel assay reproducibility
Sublimation-based repellent & air freshener development
Volatility profile and reported lower vapor toxicity context
Exposure-model review; source-specific toxicology data

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings.
Pellets or Large Crystals; Liquid; Dry Powder
Colorless or white crystals with a penetrating, aromatic odor; [NIOSH]
COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
White to pale yellow crystalline solid, Camphoraceous aroma
Colorless or white crystals with a penetrating, aromatic odor.

Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses
Colorless or white crystals or crystalline masses

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 Da

Monoisotopic Mass

152.120115130 Da

Boiling Point

399 °F at 760 mmHg (NIOSH, 2024)
209 °C
Sublimes at boiling point
204Â °C
399 °F

Flash Point

150 °F (NIOSH, 2024)
66 °C
150 °F; 66 °C (Closed Cup)
66Â °C c.c.
150 °F

Heavy Atom Count

11

Taste

Pungent aromatic taste

Vapor Density

5.24 (Air = 1)
Relative vapor density (air = 1): 5.24

Density

0.99 (NIOSH, 2024) - Less dense than water; will float
0.992 at 25 °C/4 °C
0.99 g/cm³
Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1
0.99

LogP

2.38

Odor

Fragrant and penetrating odor
Penetrating aromatic odor

Odor Threshold

Odor Threshold Low: 0.0026 [mg/m3]
Odor Threshold High: 0.96 [mg/m3]
Detection odor threshold from AIHA (mean = 0.079 ppm)

Appearance

Solid powder

Melting Point

345 °F (NIOSH, 2024)
174-179 °C
180Â °C
345 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N20HL7Q941
5TJD82A1ET

GHS Hazard Statements

Aggregated GHS information provided by 1731 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1731 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1730 of 1731 companies with hazard statement code(s):;
H228 (99.71%): Flammable solid [Danger Flammable solids];
H302 (85.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (91.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H371 (96.42%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Infective Agents, Local
It /SRP: was formerly/ used ... In humans for inflamed joints, sprains, and rheumatic and other inflammatory conditions such as colds in throat and chest. ... patient may feel improved /however/ inflammation is not affected.
MEDICATION (VET): Locally, camphor is weakly antiseptic and has a rubefacient action when applied to skin. It is a common ingredient of many liniments.
MEDICATION (VET): /Camphor/ ... As a steam inhalant has been popular in respiratory diseases of horses and poultry. Orally, it has been popular in antiferment and carminative mixtures for calf scours, and in expectorant mixtures.
For more Therapeutic Uses (Complete) data for CAMPHOR (10 total), please visit the HSDB record page.

Pharmacology

Camphor Oil is the oil extracted from the wood of the Camphor tree Cinnamomum Camphora. Camphor oil has anti-inflammatory and analgesic properties and is used for its aromatic properties, as an insect repellant, in embalming fluids, and in various topical skin preparations.

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB02 - Camphora

Mechanism of Action

Camphor is a naturally occurring compound that is used as a major active ingredient of balms and liniments supplied as topical analgesics. ... Capsaicin and menthol, two other topically applied agents widely used for similar purposes, are known to excite and desensitize sensory nerves by acting on two members of transient receptor potential (TRP) channel superfamily: heat-sensitive TRP vanilloid subtype 1 (TRPV1) and cold-sensitive TRP channel M8, respectively. Camphor has recently been shown to activate TRPV3, and here /investigators/ show that camphor also activates heterologously expressed TRPV1, requiring higher concentrations than capsaicin. Activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions. Similar camphor-activated TRPV1-like currents were observed in isolated rat DRG neurons and were strongly potentiated after activation of protein kinase C with phorbol-12-myristate-13-acetate. Camphor activation of rat TRPV1 was mediated by distinct channel regions from capsaicin, as indicated by camphor activation in the presence of the competitive inhibitor capsazepine and in a capsaicin-insensitive point mutant. Camphor did not activate the capsaicin-insensitive chicken TRPV1. TRPV1 desensitization is believed to contribute to the analgesic actions of capsaicin. /The authors/ found that, although camphor activates TRPV1 less effectively, camphor application desensitized TRPV1 more rapidly and completely than capsaicin. Conversely, TRPV3 current sensitized after repeated camphor applications, which is inconsistent with the analgesic role of camphor. /Investigators/ also found that camphor inhibited several other related TRP channels, including ankyrin-repeat TRP 1 (TRPA1). The camphor-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of camphor.

Vapor Pressure

0.2 mmHg (NIOSH, 2024)
0.65 [mmHg]
Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg)
0.65 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 27
0.2 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

76-22-2
464-49-3
8008-51-3
21368-68-3

Absorption Distribution and Excretion

Camphor is rapidly absorbed from the mucous membranes and the gastrointestinal tract. ... It is also absorbed through inhalation, through dermal application, and by nasal instillation.
... after camphor ingestion by mothers ... camphor was detectable in maternal blood 15 min after ingestion, but not after 8 hr. At delivery 36 hr later ... it was present in amnionic fluid, cord and fetal blood and fetal brain, liver and kidneys.
Alimentary absorption of pure camphor, or of alcohol solution ... is quite rapid, but from the oil preparation absorption is constant. Camphor is ... slowly absorbed from sc or im depots.
Absorbed camphor is mainly eliminated as the oxidized camphorol in the urine, although some appears in the breath, sweat, and feces.
For more Absorption, Distribution and Excretion (Complete) data for CAMPHOR (7 total), please visit the HSDB record page.

Metabolism Metabolites

In the liver microsomes of female mice, two induction phases during inhalation of DL-camphor were found. During the first 24 hr the apparent molar activity of the ethylumbelliferone dealkylase decreased. In the second phase, the molar ethylumbelliferone dealkylase activity was constant.
The metabolism of (+)-camphor and (-)-camphor was investigated in rabbits after administration /through/ stomach tube; metabolites of (+)-camphor were (+)-borneol, (+)-5-endo-hydroxycamphor, and (+)-3-endohydroxycamphor.
Camphor is rapidly oxidized to campherols (2-hydroxycamphor and 3-hydroxycamphor), and then conjugated in the liver to the glucuronide form. Camphor-related metabolites are relatively fat-soluble and may accumulate in fatty tissue.

Associated Chemicals

Camphor (dl); 21368-68-3
Camphor (l); 464-48-2
Camphor (d); 464-49-3
Beta-Camphor; 10292-98-5

Wikipedia

Camphor

Drug Warnings

Keep pharmaceutical preparations and moth-repellents out of the reach of children and irresponsible people. Label camphorated oil appropriately to avoid mistaking it for castor oil and cough syrups. Do not place camphor ointments into infants' nostrils. Do not use the rubefacient on abraded skin.
Camphor and camphor containing products should be avoided in children who have a history of febrile convulsions or other predisposing factors for convulsions.
Camphor should not be applied to the nostrils of infants even in small quantities, as this may cause immediate collapse.
The UK Committee on the Review of Medicines recommended that camphor should not be included in products intended for the treatment of hepatic and biliary disorders, gallstones, colic, renal disorders, urinary tract infections, or ureteral stones. The use of camphor parenterally or as irrigants was considered undesirable due to the associated safety hazard.
For more Drug Warnings (Complete) data for CAMPHOR (11 total), please visit the HSDB record page.

Biological Half Life

167 minutes (200 mg camphor ingested alone); 93 minutes (200 mg camphor ingested with a solvent - Tween 80).

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant; Plasticiser

Methods of Manufacturing

... Orginally obtained commercially as the d-form from the camphor tree, Cinnamomum camphora T. Nees & Ebermeier, Lauraceae. Primarily manufactured from pinene as the racemate.
Steam distillation of camphor-tree wood and crystallization. This product is called natural camphor and is dextrorotatory. Synthetic camphor, most of which is optically inactive, may be made from pinene, which is converted into camphene; by treatment with acetic acid and nitrobenzene it becomes camphor, turpentine oil is also used.
Can be obtained from steam distillation of parts of the camphor tree; however it is usually made from alpha-pinene via camphene, to bornyl acetate, followed by saponification and oxidation
Natural camphor is obtained by distillation from the plants of Cinnamomum or Laurus camphora from China and Japan, together with corresponding essential oils; the raw camphor contains several impurities. It is separated from the water and the essential oil by pressure or by centrifugation and subsequently purified by sublimation or crystallization.
For more Methods of Manufacturing (Complete) data for CAMPHOR (7 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: ACTIVE
Japanese white camphor oil (FEMA no. 2231) has been reported to be used in non-alcoholic beverages (6.06 ppm), baked goods (51.95 ppm), and condiments (20 ppm).
The following use levels of d-camphor as chemically defined flavouring substance were provided by the European Flavour and Fragrance Association (EFFA) and the International Organization of the Flavor Industry (IOFI): 15 mg/kg in baked foods, 24 mg/kg in ice creams, 25 mg/kg in candies, 25 mg/kg in prepared dishes, 6 mg/kg in non-alcoholic beverages and 10 mg/kg in alcoholic beverages. Camphor levels varied from 1 mg/kg for non-alcoholic beverages prepared with sage essential oil to 50,000 mg/kg for condiments and sauces prepared with basil herb.
Camphor (2-camphanone) and camphorated oils are no longer used as stimulants in clinical medicine. Neither is permitted as internal medication (except in paragoric), and camphorated oil has been banned on the American market.
Generally recognized as safe in the U.S. if safrole-free.
The main constituents of crude camphor oil include acids: acetic, formic, isobutyric, propionic, isovaleric, myristic, lauric, etc.; aldehydes: isovaleric, propionic, acetic, furfural, hexanal, etc.; cineoles: safrole, l-linalool, geraniol, borneol, citronellol, terpineol, cresol, eugenol, carvacrol, pinene, camphor and phellandrene. /Camphor tree/

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: camphor; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.09 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: camphor; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.09 ug/L.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: camphor; Matrix: air; Detection Limit: Not reported.
Method: NIOSH 1301, Issue 2; Procedure: gas chromatography, flame ionization detector; Analyte: camphor; Matrix: air; Estimated Level of Detection: 0.05 mg/sample.
For more Analytic Laboratory Methods (Complete) data for CAMPHOR (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

GC determination in human plasma.
A sensitive method was required to analyze low levels of camphor in equine urine and plasma. Camphorated oil (20% w/w camphor) was administered topically (6 g) and intratracheally (1 g) to standardbred mares. The drug was extracted from urine and plasma by diethyl ether and analyzed as its 2,4-dinitrophenylhydrazone derivative by reverse phase HPLC with UV detection. The UV detector was set at 368.5 nm and the samples were eluted from the C18 column by 82% acetonitrile in water. The detection limit achieved was about 10 ng/mL urine and about 20 ng/mL plasma.
A screening and confirmation procedure for drugs and metabolites /including camphor/ in the blood serum and urine of racing animals was developed /using tandem mass spectrometry/. Equine blood serum was spiked with low concn of several drugs of interest. Canine blood serum and urine were collected following oral doses of diethylcarbamazine, procaine, and phenylbutazone. Serum, urine, and exts of each were analyzed, using a triple quadrupole mass spectrometer. Simultaneous screening of up to 50 drugs was possible in a single sample, in < 2 min. Detection limits for most compds were in the ng/ml to mug/ml range, using 1 mul samples. This procedure provided fast, sensitive screening for selected drugs and metabolites in blood serum and urine.

Storage Conditions

Conditions for safe storage, including any incompatibilities: keep container tightly closed in a dry and well-ventilated place.
Separated from strong oxidants, strong reducing agents, chlorinated solvents, food and feedstuffs. Well closed. Ventilation along the floor.

Interactions

Five tested plant volatile oils and their mixtures were evaluated for controlling the Margarodid, Icerya seychellarum seychellarum (Westw.) on growing Sago palms in Antoniades public gardens, Alexandria, Egypt. The tested volatile oils at concentration rates of 0.5, 1 and 1.5 % (v/v) were as follows: Camphor 20%; Dill 20%; Rose 30%; Peppermint 20% and Clove 30% (v/v). Their mixtures were Camphor/Peppermint; Camphor/Rose; at a rate of 1:1 Camphor/Rose/ Peppermint at 1:1:2 and Camphor/Rose/Dill at 2:1:1. The calculated results as general mean of residual reduction percent for the whole inspection periods of the test indicated that the superior volatile oils in reducing mealybugs were both Camphor and Rose, followed by Dill, Peppermint and the least efficient was Clove volatile oil. The evaluated volatile oils mixtures showed that each of Camphor/Rose/Peppermint, Camphor/Rose, and Camphor/Peppermint mixtures occupied a higher rank of efficiency against the treated mealybugs. /Mixture/
The aim of this work was to examine the antigenotoxic potential of plant monoterpenes: camphor, eucalyptol and thujone in prokaryotic and eukaryotic cells and to elucidate their effect on DNA repair. /The study/ compared the effect of monoterpenes on spontaneous, UV- and 4NQO-induced mutagenesis in Escherichia coli K12 repair proficient, and MMR and NER deficient strains. Positive controls tannic acid and vanillin were included in bacterial tests. /The study/ also examined protective effect of monoterpenes against 4NQO-induced genotoxicity in Vero cell line by alkaline comet assay. The results obtained in repair proficient strain indicated antimutagenic potential of monoterpenes against UV- and 4NQO-induced mutagenesis, which was diminished with NER deficiency. Camphor and eucalyptol maintained UV-induced SOS response longer than in controls, while thujone decreased SOS response and reduced general protein synthesis and the growth rate. The three monoterpenes increased spontaneous and UV-induced recombination in recA730 and camphor additionally in recA(+) cells. Incubation of 4NQO-pretreated Vero cells with monoterpenes resulted in significant reduction of tail moment. However, higher concentrations of monoterpenes induced DNA strand breaks. Obtained results indicate that by making a small amount of DNA lesions camphor, eucalyptol and thujone can stimulate error-free DNA repair processes and act as bioantimutagens.
...The radiation-induced SCE frequency was significantly low after a single dose of camphor (0.5 uM/g bw) administered 30, 45 or 60 min before irradiation; the effect was enhanced with increasing time intervals.

Camphor, Artemisinin and Sumac Phytochemicals as inhibitors against COVID-19: Computational approach

Assia Belhassan, Hanane Zaki, Samir Chtita, Marwa Alaqarbeh, Nada Alsakhen, Mohamed Benlyas, Tahar Lakhlifi, Mohammed Bouachrine
PMID: 34411900   DOI: 10.1016/j.compbiomed.2021.104758

Abstract

Covid-19 is an emerging infectious disease caused by coronavirus SARS-CoV-2. Due to the rapid rise in deaths resulted from this infection all around the world, the identification of drugs against this new coronavirus is an important requirement. Among the drugs that can fight this type of infection; natural products are substances that serve as sources of beneficial chemical molecules for the development of effective therapies. In this study, Camphor, Artemisinin and 14 Sumac phytochemicals were docked in the active site of SARS-CoV-2 main protease (PDB code: 6LU7). We have also performed molecular dynamic simulation at 100 ns with MM-GBSA/PBSA analysis for the structures with the best affinity in the binding site of the studied enzyme (Hinokiflavone and Myricetin) after docking calculations to consider parameters like RMSD, covariance, PCA, radius of gyration, potential energy, temperature and pressure. The result indicates that Hinokiflavone and Myricetin are the structures with best affinity and stability in the binding site of the studied enzyme and they respect the conditions mentioned in Lipinski's rule and have acceptable ADMET proprieties; so, these compounds have important pharmacokinetic properties and bioavailability, and they could have more potent antiviral treatment of COVID-19 than the other studied compounds.


Neuroprotective role of camphor against ciprofloxacin induced depression in rats: modulation of Nrf-2 and TLR4

Abeer Salama, Hend Abd-AlHakim Mahmoud, Mohamed Ahmed Kandeil, Marwa Mahmoud Khalaf
PMID: 34032546   DOI: 10.1080/08923973.2021.1905658

Abstract

Depression affects people feeling to be anxious, worried, and restless. They also lose interest in activities, concentrating and appetite, they finally may attempt suicide. Depression is the second chronic disease, as a source of the global burden of disease, after heart disease. Its prevalence elevated seven times during the COVID-19.
The current study was designed to evaluate camphor neuroprotective role against rats' ciprofloxacin-induced depression.
Depression was induced by administration of ciprofloxacin (50 mg/kg; orally) for 21 days. Wister albino male rats were divided into five groups. Group I (normal control): rats were given normal saline. Group II: rats received camphor (10 mg/kg; i.p.) for 21 days. Group III (depression control): rats received ciprofloxacin only. Groups IV and V: rats received camphor (5 and 10 mg/kg; i.p.) for 21 days concurrent with ciprofloxacin. Behavior tests as forced swimming test, activity cage, and rotarod were estimated. Oxidative stress and antioxidant biomarkers as malondialdehyde (MDA), nitric oxide (NO), catalase, and nuclear factor erythroid 2-related factor 2 (Nrf-2) besides inflammatory biomarkers as Toll-like receptor 4 (TLR4) and tumor necrosis factor alpha (TNF-α) as well as neurotransmitters were determined. Finally, histopathological examination was done.
Camphor increased catalase and Nrf-2 activities, decreased NO, MDA, TNF-α, TLR4 serum levels, and elevating brain contents of serotonin, dopamine, gamma-amino butyric acid (GABA) and P190-RHO GTP protein with normal neuronal cells of the frontal cortex.
Camphor has neuroprotective effect via modulation of Nrf-2 and TLR4 against ciprofloxacin-induced depression in rats.


Sandra López, Alejandro Tapia, Julio Zygadlo, Raúl Stariolo, Gustavo A Abraham, Pablo R Cortez Tornello
PMID: 34279396   DOI: 10.3390/molecules26134056

Abstract

The main strategies against
(primary vector responsible for the Chagas disease transmission) are the elimination or reduction of its abundance in homes through the application of insecticides or repellents with residual power, and environmental management through the improvement of housing. The use of plant-derived compounds as a source of therapeutic agents (i.e., essential oils from aromatic plants and their components) is a valuable alternative to conventional insecticides and repellents. Essential oil-based insect repellents are environmentally friendly and provide reliable personal protection against the bites of mosquitoes and other blood-sucking insects. This study investigates, for the first time to our knowledge, the potential repellent activity of
essential oil (ZEO) and poly(ε-caprolactone) matrices loaded with ZEO (ZEOP) prepared by solvent casting. The analysis of its essential oil from aerial parts by GC-FID and GC-MS, MS allowed the identification of 25 constituents representing 99.5% of the composition. The main components of the oil were identified as (-)-5,6-dehydrocamphor (62.4%), alpha-pinene (9.1%), thuja-2, 4 (10)-diene (4.6%) and dihydroeugenol (4.5%). ZEOP matrices were homogeneous and opaque, with thickness of 800 ± 140 µm and encapsulation efficiency values above 98%. ZEO and ZEOP at the lowest dose (0.5% wt./wt., 96 h) showed a repellency of 33 and 73% respectively, while at the highest dose (1% wt./wt., 96 h) exhibited a repellent activity of 40 and 66 %, respectively. On the other hand, until 72 h, ZEO showed a strong repellent activity against
(88% repellency average; Class V) to both concentrations, compared with positive control N-N diethyl-3-methylbenzamide (DEET). The essential oils from the Andean flora have shown an excellent repellent activity, highlighting the repellent activity of
. The effectiveness of ZEO was extended by its incorporation in polymeric systems and could have a potential home or peridomiciliary use, which might help prevent, or at least reduce, Chagas' disease transmission.


Essential oils and cluster headache: insights from two cases

Thomas Mathew, Saji Kaithavalappil John, Mahendra Vishwanath Javali
PMID: 34373243   DOI: 10.1136/bcr-2021-243812

Abstract

Essential oils with proconvulsive properties are known to cause seizures and may worsen migraine. Here, we report two cases of cluster headache temporally related to the use of toothpastes containing essential oils of camphor and eucalyptus.


Engineering of a borneol dehydrogenase from P. putida for the enzymatic resolution of camphor

Michael Hofer, Julia Diener, Benjamin Begander, Robert Kourist, Volker Sieber
PMID: 33846823   DOI: 10.1007/s00253-021-11239-5

Abstract

Several thousand different terpenoid structures are known so far, and many of them are interesting for applications as pharmaceuticals, flavors, fragrances, biofuels, insecticides, or fine chemical intermediates. One prominent example is camphor, which has been utilized since ancient times in medical applications. Especially (-)-camphor is gaining more and more interest for pharmaceutical applications. Hence, a commercial reliable source is needed. The natural sources for (-)-camphor are limited, and the oxidation of precious (-)-borneol would be too costly. Hence, synthesis of (-)-camphor from renewable alpha-pinene would be an inexpensive alternative. As the currently used route for the conversion of alpha-pinene to camphor produces a mixture of both enantiomers, preferably catalytic methods for the separation of this racemate are demanded to yield enantiopure camphor. Enzymatic kinetic resolution is a sustainable way to solve this challenge but requires suitable enzymes. In this study, the first borneol dehydrogenase from Pseudomonas sp. ATCC 17453, capable of catalyzing the stereoselective reduction of camphor, was examined. By using a targeted enzyme engineering approach, enantioselective enzyme variants were created with E-values > 100. The best variant was used for the enzymatic kinetic resolution of camphor racemate, yielding 79% of (-)-camphor with an ee of > 99%. KEY POINTS: • Characterization of a novel borneol dehydrogenase (BDH) from P. putida. • Development of enantioselective BDH variants for the reduction of camphor. • Enzymatic kinetic resolution of camphor with borneol dehydrogenase.


Improving seminal quality and reproductive performance in male broiler breeder by supplementation of camphor

Hamid Raei, Mohammad Amir Karimi Torshizi, Mohsen Sharafi, Hamed Ahmadi
PMID: 33662737   DOI: 10.1016/j.theriogenology.2021.02.002

Abstract

The current study was conducted to evaluate the effect of dietary camphor levels as a medicinal feed additive to improve semen quality, antioxidant capacity, reproductive hormones, and reproduction performance in roosters. For this purpose, thirty-five 29-wk-old Ross 308 broiler breeder roosters randomly were assigned to five experimental groups (seven birds/group) and received five doses of camphor containing 0, 50, 250, 750, and 1000 mg camphor/kg of feed for 12 wk consecutive. Semen quality parameters and motion characteristics of sperm were evaluated every 28 days and semen antioxidant capacity and plasma reproductive hormones concentration were tested at the end of the experiment. Also, at the end of the experiment, reproductive performance was assessed using artificial insemination. Among seminal quality parameters, sperm forward motility (88.96 vs 82.56%) and percentage of abnormal sperm (14.75 vs 15.86%) were improved in roosters fed 50 mg camphor/kg of feed compared to the control group (P < 0.05). Overall percentage of live sperm and plasma membrane integrity exhibited the quadratic responses to the levels of camphor (P < 0.08). The motion characteristics of sperm including progressive motility (28.81 vs 21.77%), average path velocity (VAP, 33.35 vs 26.83 μm/s), progressive velocity (VSL, 19.78 vs 16.48 μm/s), curvilinear line velocity (VCL, 52.87 vs 44.38 μm/s), the amplitude of lateral head displacement (ALH, 2.92 vs 2.46 μm) were improved in roosters fed 50 mg camphor/kg of feed compared to the control group (P < 0.05). However, dietary camphor levels linearly increased the percentage of linearity (LIN) and straightness (STR) (P < 0.05). A significant decrease in seminal plasma concentration of malondialdehyde (MDA) and an increase in superoxide dismutase (SOD) activity were observed in birds fed 1000 mg camphor/kg of feed (P < 0.05). Testosterone concentration was considerably increased by doses of 50 and 250 mg camphor/kg of feed compared to control (4.68, 4.79 vs 3.88 ng/mL) (P < 0.05). FSH and LH concentrations were not affected by camphor supplementation (P > 0.05). In the artificial insemination, fertility rate from both 50 mg camphor/kg of feed (88%) and 250 mg camphor/kg of feed (84%) was higher than control (75%) (P < 0.05). In conclusion, low levels of camphor, especially 50 mg camphor/kg of feed, improved seminal characteristics and, reproductive performance of roosters. Further researches are needed on the effect of higher levels of camphor and divulge of underlying mechanism on male's reproductive function.


Chemical composition and synergistic effect of three Moroccan lavender EOs with ciprofloxacin against foodborne bacteria: a promising approach to modulate antimicrobial resistance

A Nafis, W Ouedrhiri, M Iriti, N Mezrioui, N Marraiki, A M Elgorban, A Syed, L Hassani
PMID: 33570805   DOI: 10.1111/lam.13460

Abstract

The aim of this study was to determine the chemical profile of the essential oils (EOs) of three Moroccan lavender species (Lavandula pedunculata, LP; Lavandula angustifolia, LA; and Lavandula maroccana, LM) and to investigate, for the first time, the synergistic effect of the optimal mixture of the EOs with conventional antibiotic ciprofloxacin against three pathogenic foodborne bacteria. Gas chromatography/mass spectrometry analysis showed that eucalyptol (39·05%), camphor (24·21%) and borneol (8·29%) were the dominant compounds of LA-EO. LP-EO was characterized by the abundance of camphor (74·51%) and fenchone (27·06%), whereas carvacrol (42·08%), camphor (17·95%) and fenchone (12·05%) were the main constituents of LM-EO. EOs alone or combined showed a remarkable antimicrobial activity against the tested bacteria with minimum inhibitory concentrations (MICs) ranging from 3·53 to 15·96 mg ml
. The optimal mixture, calculated using a mixture design, corresponded to 19% LA, 38% LP and 43% LM. All combination of the EOs and the best EO mixture with ciprofloxacin exhibited a total synergism with fractional inhibitory concentration index values ranging from 0·27 to 0·37. The best EO mixture showed the highest gain of 128-fold, especially against Salmonella spp., more than that found testing the EOs separately. These findings should be taken into consideration for a possible application in the pharmaceutical and food industries.


Acaricidal activity of the essential oil from Senecio cannabifolius and its constituents eucalyptol and camphor on engorged females and larvae of Rhipicephalus microplus (Acari: Ixodidae)

Peipei Yang, Mengmeng Jia, Liang Zhu
PMID: 33590356   DOI: 10.1007/s10493-021-00590-x

Abstract

The objective of this experiment was to evaluate the acaricidal activity of Senecio cannabifolius essential oil, and two of its constituents, eucalyptol and camphor. Efficacy against females and larvae of Rhipicephalus (Boophilus) microplus was assessed by the adult immersion test (AIT) and the larval immersion test (LIT). The oil was analyzed by gas chromatography-flame ionization detection (GC-FID) and GC-mass spectrometry (MS) and in total 68 components were identified representing 99.2% of the essential oil. AIT revealed that the oil, eucalyptol, and camphor at the highest concentration presented efficacy of 68.9, 57.1, and 71.9%, respectively. LIT revealed that the essential oil and camphor achieved 100% mortality at concentration of 1.6% wt/vol, whereas eucalyptol showed moderate inhibitory activity. Biochemical assays indicated that the essential oil and camphor can reduce significantly overall detoxification enzyme activities in engorged females and larvae at high concentration (≥ 0.4% wt/vol), whereas the inhibitory effect of eucalyptol is weaker than that of the oil and camphor. Taken together our results indicated that the S. cannabifolius essential oil and its isolated constituent had potential for the development of a new and safe acaricide for the control of R. microplus ticks.


Structural basis for promiscuous action of monoterpenes on TRP channels

Thi Hong Dung Nguyen, Satoru G Itoh, Hisashi Okumura, Makoto Tominaga
PMID: 33674682   DOI: 10.1038/s42003-021-01776-0

Abstract

Monoterpenes are major constituents of plant-derived essential oils and have long been widely used for therapeutic and cosmetic applications. The monoterpenes menthol and camphor are agonists or antagonists for several TRP channels such as TRPM8, TRPV1, TRPV3 and TRPA1. However, which regions within TRPV1 and TRPV3 confer sensitivity to monoterpenes or other synthesized chemicals such as 2-APB are unclear. In this study we identified conserved arginine and glycine residues in the linker between S4 and S5 that are related to the action of these chemicals and validated these findings in molecular dynamics simulations. The involvement of these amino acids differed between TRPV3 and TRPV1 for chemical-induced and heat-evoked activation. These findings provide the basis for characterization of physiological function and biophysical properties of ion channels.


Maternal Reproductive Toxicity of Some Essential Oils and Their Constituents

Noura S Dosoky, William N Setzer
PMID: 33673548   DOI: 10.3390/ijms22052380

Abstract

Even though several plants can improve the female reproductive function, the use of herbs, herbal preparations, or essential oils during pregnancy is questionable. This review is focused on the effects of some essential oils and their constituents on the female reproductive system during pregnancy and on the development of the fetus. The major concerns include causing abortion, reproductive hormone modulation, maternal toxicity, teratogenicity, and embryo-fetotoxicity. This work summarizes the important studies on the reproductive effects of essential oil constituents anethole, apiole, citral, camphor, thymoquinone,
-sabinyl acetate, methyl salicylate, thujone, pulegone, β-elemene, β-eudesmol, and costus lactone, among others.


Explore Compound Types